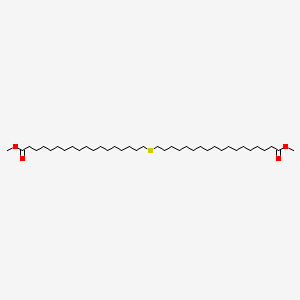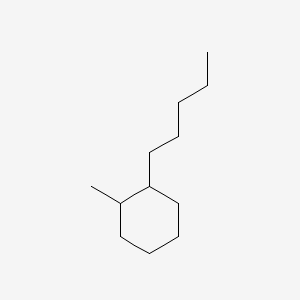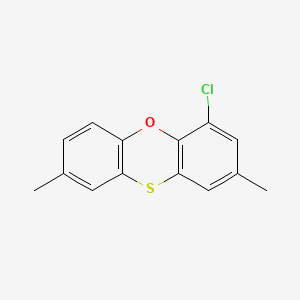
1,1,1-Trifluoro-2-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-methylpentan-3-one is a chemical compound with the molecular formula C6H9F3O. It is a colorless liquid known for its strong odor and is soluble in many organic solvents such as alcohols, ethers, and ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylpentan-3-one can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of trifluoroacetyl chloride and a suitable alkylating agent. The reaction is carried out in an organic solvent, and the product is isolated through a series of purification steps, including distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1,1-trifluoro-2-methylpentan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- Dodecafluoro-2-methylpentan-3-one
Uniqueness
1,1,1-Trifluoro-2-methylpentan-3-one is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability .
Propiedades
Número CAS |
56734-78-2 |
|---|---|
Fórmula molecular |
C6H9F3O |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-methylpentan-3-one |
InChI |
InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
JPMBOWWQNJWILZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
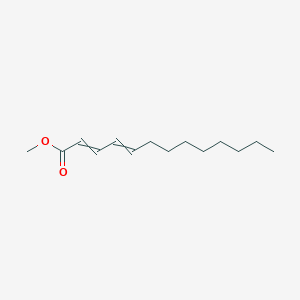
methanide](/img/structure/B14640717.png)
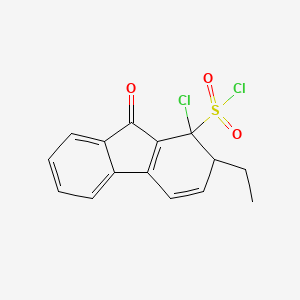


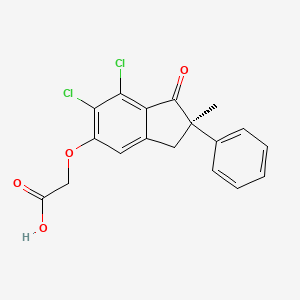
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
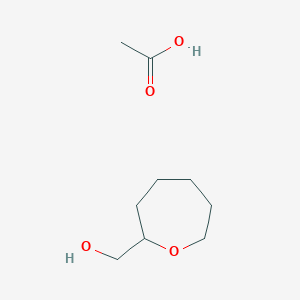
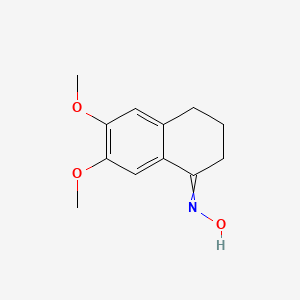
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
